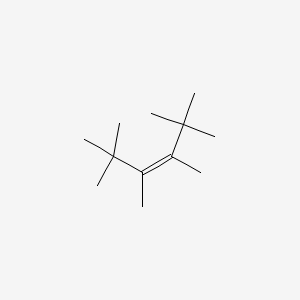
(Z)-2,3-Di-tert-butyl-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,3-Di-tert-butyl-2-butene: is an organic compound characterized by its unique structure, where two tert-butyl groups are attached to the second and third carbon atoms of a butene molecule. This compound is notable for its stability and steric hindrance, which influences its reactivity and applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Di-tert-butyl-2-butene typically involves the alkylation of butene with tert-butyl halides under strong basic conditions. One common method is the reaction of 2-butene with tert-butyl chloride in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and advanced separation techniques are employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2,3-Di-tert-butyl-2-butene can undergo oxidation reactions, typically forming tert-butyl ketones or alcohols depending on the oxidizing agent used.
Reduction: Reduction reactions are less common due to the steric hindrance provided by the tert-butyl groups.
Substitution: The compound can participate in substitution reactions, particularly electrophilic substitutions, where the tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Formation of tert-butyl ketones or alcohols.
Substitution: Various substituted butenes depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: (Z)-2,3-Di-tert-butyl-2-butene is used as a ligand in catalytic reactions due to its steric properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications, particularly in the design of sterically hindered drugs.
Industry:
Polymerization: It is used in the production of specialized polymers with unique properties.
Material Science: The compound is investigated for its potential in creating advanced materials with specific characteristics.
Mechanism of Action
The mechanism by which (Z)-2,3-Di-tert-butyl-2-butene exerts its effects is primarily through its steric hindrance, which influences its reactivity and interaction with other molecules. The tert-butyl groups create a bulky environment around the double bond, affecting the compound’s ability to participate in certain reactions. This steric effect is utilized in various applications, such as catalysis and material science, where controlled reactivity is desired.
Comparison with Similar Compounds
(E)-2,3-Di-tert-butyl-2-butene: The geometric isomer with different spatial arrangement of the tert-butyl groups.
2,3-Di-tert-butyl-1-butene: A structural isomer with the double bond at a different position.
2,3-Di-tert-butyl-2-butane: A saturated analog without the double bond.
Uniqueness:
Steric Hindrance: (Z)-2,3-Di-tert-butyl-2-butene is unique due to its significant steric hindrance, which influences its reactivity and applications.
Geometric Configuration:
Properties
CAS No. |
54429-93-5 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(Z)-2,2,3,4,5,5-hexamethylhex-3-ene |
InChI |
InChI=1S/C12H24/c1-9(11(3,4)5)10(2)12(6,7)8/h1-8H3/b10-9- |
InChI Key |
UKVHFKANOLLXHC-KTKRTIGZSA-N |
Isomeric SMILES |
C/C(=C(\C)/C(C)(C)C)/C(C)(C)C |
Canonical SMILES |
CC(=C(C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















